N-(3-fluoro-4-methylphenyl)prop-2-enamide is an organic compound with the molecular formula and a molecular weight of . This compound is recognized for its potential applications in various scientific fields, particularly in organic chemistry and medicinal research. It serves as a building block for synthesizing more complex organic molecules and is being studied for its biological activities, including antimicrobial and anticancer properties .
The compound is classified under the category of amides, specifically as an enamide due to the presence of a double bond adjacent to the nitrogen atom. Its CAS number is 312752-91-3, which uniquely identifies it in chemical databases. The compound is sourced from synthetic routes involving reactions between substituted anilines and acryloyl chloride, making it accessible for research and industrial applications .
The synthesis of N-(3-fluoro-4-methylphenyl)prop-2-enamide typically follows a straightforward route:
The process can be scaled up for industrial production using larger reactors and automated systems to maintain precise control over reaction conditions. Purification methods may include crystallization or other large-scale separation techniques to ensure high yield and purity of the compound.
The molecular structure of N-(3-fluoro-4-methylphenyl)prop-2-enamide features a prop-2-enamide backbone with a fluorinated aromatic ring. The structural representation can be summarized as follows:
Key structural data include:
N-(3-fluoro-4-methylphenyl)prop-2-enamide participates in various chemical reactions:
Common reagents and conditions for these reactions are:
The mechanism of action for N-(3-fluoro-4-methylphenyl)prop-2-enamide involves its interaction with specific biological targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds, allowing it to interact effectively with various biological molecules. This interaction may lead to the inhibition of certain enzymes or receptors, contributing to its potential biological effects such as antimicrobial or anticancer activity . Ongoing studies aim to elucidate the exact pathways involved.
N-(3-fluoro-4-methylphenyl)prop-2-enamide has notable applications in several scientific domains:
The identification of N-(3-fluoro-4-methylphenyl)prop-2-enamide (molecular formula: C₁₀H₁₀FNO; MW: 179.19 g/mol) as a PPARγ covalent inverse agonist originated from a high-throughput screening (HTS) campaign targeting nuclear receptor modulators [1] [2]. The primary screening utilized a fluorescence polarization assay with recombinant human PPARγ ligand-binding domain (LBD) to measure displacement of a fluorescently labeled agonist. This approach enabled rapid evaluation of 65,000 compounds, with hits prioritized based on >70% inhibition at 10 µM concentration. The acrylamide-containing scaffold of N-(3-fluoro-4-methylphenyl)prop-2-enamide exhibited a distinctive sigmoidal dose-response curve, suggesting covalent modification potential [2].
Follow-up covalent docking studies simulated the compound's interaction with Cys285 in the PPARγ binding pocket. Quantum mechanics/molecular mechanics (QM/MM) calculations predicted a reaction energy barrier of 15.2 kcal/mol for Michael addition, consistent with time-dependent inhibition observed in biochemical assays. The 3-fluoro-4-methylphenyl moiety demonstrated optimal steric complementarity with the hydrophobic subpocket of PPARγ-LBD, while the acrylamide warhead positioned itself within 3.2 Å of the cysteine thiol group [2].
Table 1: Key Screening Parameters for PPARγ Ligand Identification
Screening Parameter | Value | Significance |
---|---|---|
Library Size Screened | 65,000 compounds | Comprehensive coverage of chemotypes |
Primary Assay | Fluorescence polarization (PPARγ-LBD) | High sensitivity for ligand binding |
Hit Threshold | >70% inhibition at 10 µM | Ensures biological relevance |
Covalent Docking Score | ΔG = -9.8 kcal/mol | Predictive of stable covalent adduct formation |
Reaction Energy Barrier | 15.2 kcal/mol | Compatible with physiological conditions |
Target validation studies focused on luminal bladder cancer models (RT4 and SW780 cell lines) exhibiting PPARγ-dependent transcriptional activation. Treatment with N-(3-fluoro-4-methylphenyl)prop-2-enamide (10 µM, 72h) reduced cell viability by 78% ± 5% in RT4 cells, compared to 42% ± 6% with rosiglitazone (PPARγ agonist), confirming inverse agonist activity [2]. Mechanistic validation included:
Table 2: Antiproliferative Efficacy in PPARγ-Activated Cancer Lineages
Cell Line | PPARγ Activation Status | IC₅₀ (µM) | Phenotypic Outcome |
---|---|---|---|
RT4 (Bladder) | Constitutive (5-fold ↑ vs normal) | 2.1 ± 0.3 | Mitochondrial depolarization (JC-1 ΔΨm: -82%) |
SW780 (Bladder) | Inducible (TZD-responsive) | 3.8 ± 0.5 | G0/G1 cell cycle arrest (88% cells) |
MCF7 (Breast) | Low basal activity | >50 | No significant viability reduction |
PC3 (Prostate) | Moderate activity | 28.4 ± 2.1 | Partial cytostasis (45% viability reduction) |
Scaffold optimization of N-(3-fluoro-4-methylphenyl)prop-2-enamide employed multi-parameter chemoinformatics to balance covalent reactivity and drug-like properties. The initial hit (logP = 2.1; PSA = 29.5 Ų) underwent systematic derivatization at three sites: (1) acrylamide warhead, (2) fluorine position, and (3) methyl substituent [2]. Key findings included:
The optimal compound achieved a ligand efficiency of 0.38 kcal/mol/HA and LLEAT of 5.1, satisfying criteria for lead progression. QSAR models (R² = 0.89) identified hydrogen bond donor count and fractional PSA as key determinants of cellular potency [2].
Table 3: Structure-Activity Relationship of Key Analogs
Structural Modification | Affinity (Kd, µM) | Covalent Efficiency (kinact/KI, M⁻¹s⁻¹) | logP | Cellular IC₅₀ (µM) |
---|---|---|---|---|
Parent: 3-Fluoro-4-methyl | 0.45 ± 0.07 | 580 ± 40 | 2.10 | 2.1 |
2-Fluoro-4-methyl | 2.39 ± 0.31 | 220 ± 30 | 2.15 | 12.8 |
4-Trifluoromethyl | 1.98 ± 0.25 | 510 ± 45 | 2.95 | 8.7 |
α-Methylacrylamide | 0.68 ± 0.12 | 320 ± 25 | 2.63 | 3.4 |
β-Methylacrylamide | >10 | Not detectable | 2.70 | >50 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: